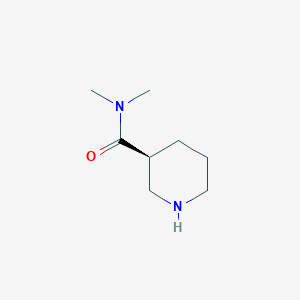

(S)-N,N-dimethylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-N,N-dimethylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDFCJMDZZDKK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-dimethylpiperidine-3-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-piperidine-3-carboxylic acid.

Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction. This can be achieved using reagents such as N,N-dimethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Research indicates that (S)-N,N-dimethylpiperidine-3-carboxamide may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of the endocannabinoid anandamide. Inhibiting FAAH could have therapeutic implications for various conditions, including pain management and anxiety disorders.

Potential Pharmacological Properties

Although specific mechanisms of action are not extensively documented, compounds with similar structures have been associated with analgesic and anti-inflammatory effects. This suggests that this compound may exhibit similar biological activities, warranting further investigation into its pharmacological potential.

Organic Synthesis Applications

This compound is widely utilized as a reagent and catalyst in organic synthesis processes. Its distinct structural features allow it to function effectively in various chemical reactions, including:

- Chiral Auxiliary : The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

- Reagent in Coupling Reactions : It is employed in coupling reactions that form carbon-carbon bonds, which are essential in constructing complex organic molecules .

Synthesis Methodologies

Several synthesis methods for this compound have been reported, showcasing its versatility:

- Direct Amidation : The direct amidation of piperidine derivatives with appropriate carboxylic acids or their derivatives.

- Rearrangement Reactions : Utilizing rearrangement reactions involving piperidines to obtain the desired carboxamide structure.

These methodologies highlight the compound's adaptability for various applications in both academic research and industrial settings .

Interaction Studies

Preliminary interaction studies suggest that this compound may bind selectively to specific receptors or enzymes, influencing biological responses. Such studies are crucial for elucidating its therapeutic potential and understanding its mechanisms of action .

Mechanism of Action

The mechanism of action of (S)-N,N-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 5505-20-4

- Purity : ≥95%

- Storage : Stable at room temperature

- Applications : Pharmaceutical intermediate, skincare, and medical ingredients .

Its synthesis and characterization are critical for drug development, particularly in modulating bioavailability and target specificity.

Structural Analogues

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride

- Structure : Hydrochloride salt of the parent compound.

- Key Differences : Enhanced solubility and stability due to ionic form .

- Applications : Improved handling in synthetic processes compared to the free base .

(3S)-1-Ethylpiperidin-3-amine Dihydrochloride

- Structure : Piperidine with an ethyl group on the nitrogen and an amine at position 3.

- Key Differences : Increased basicity due to the amine group; dihydrochloride salt improves water solubility .

- Applications : Intermediate in bioactive molecule synthesis .

2,6-Dioxopiperidine Derivatives

- Examples : Compounds 14, 16, 17, and 18 from (e.g., N-Dithiophthalimidomethyl-3-(1-oxo-isoindol-2-yl)-2,6-dioxopiperidine).

- Key Differences : Rigidified piperidine ring due to ketone groups at positions 2 and 6; altered electronic properties .

- Applications: Potential use in protease inhibition or as kinase modulators due to structural mimicry of peptide bonds .

Functional Analogues

(3S)-N-[(3,4-Dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide

- Structure : Piperidine-3-carboxamide with methanesulfonyl and substituted benzyl groups.

- Key Differences : Enhanced metabolic stability and lipophilicity due to methoxy and sulfonyl groups .

- Applications : Designed for prolonged pharmacokinetic profiles in CNS-targeting drugs .

Linomide (Quinoline-3-carboxamide)

- Structure: Quinoline ring substituted with a carboxamide group.

- Key Differences: Aromatic quinoline core provides distinct electronic properties compared to piperidine.

- Biological Activity : Antiangiogenic effects via inhibition of endothelial cell migration and invasion .

N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide

- Structure : Piperidine-2-carboxamide with hydroxyl and methyl substituents on the phenyl ring.

- Key Differences: Positional isomerism (carboxamide at position 2 vs.

- Applications : Metabolite of mepivacaine with local anesthetic properties .

Research Findings

- Linomide: Demonstrated dose-dependent antiangiogenic activity in rat models, reducing tumor blood flow by >40% without affecting non-tumor tissues .

- 2,6-Dioxopiperidines : NMR and MS data confirm conformational rigidity, which is critical for binding to enzymes like HIV proteases .

- Piperidinium Salts : Permanently charged structures limit membrane permeability but enhance herbicidal activity .

Biological Activity

(S)-N,N-dimethylpiperidine-3-carboxamide, a compound characterized by its piperidine ring structure with two methyl groups attached to the nitrogen atom and a carboxamide group at the third carbon position, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₈H₁₇N₂O, with a molar mass of approximately 156.23 g/mol. The compound may also exist as a hydrochloride salt, enhancing its solubility and stability. The piperidine structure is significant in medicinal chemistry due to its ability to interact favorably with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₇N₂O |

| Molar Mass | 156.23 g/mol |

| Functional Groups | Piperidine ring, carboxamide group |

| Common Applications | Pharmacology, asymmetric synthesis |

Pharmacological Properties

Research indicates that this compound may exhibit significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for degrading the endocannabinoid anandamide, which plays a role in various physiological processes. Inhibiting FAAH could lead to enhanced levels of anandamide, potentially offering therapeutic implications for pain relief and anti-inflammatory effects .

While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structures have been associated with various biological activities, including:

- Analgesic Effects : Potential for pain relief through modulation of endocannabinoid signaling.

- Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation markers in cellular models .

- Cancer Therapy : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction in tumor cells .

Case Studies and Research Findings

-

Inhibition of FAAH :

- A study indicated that this compound could inhibit FAAH, leading to increased anandamide levels. This effect may contribute to analgesic and anti-inflammatory outcomes, though further research is essential to confirm efficacy and safety .

- Anticancer Activity :

-

Synthetic Versatility :

- Various synthesis methods for this compound have been reported, showcasing its adaptability for diverse applications in chemical and biological research .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylpiperidine-4-carboxamide | Piperidine ring; carboxamide at C4 | High reactivity and selectivity |

| 1-Methylpiperidine-3-carboxamide | Piperidine ring; methyl at C1 | Different pharmacological profiles |

| 3-Amino-N,N-dimethylpiperidine-1-carboxamide | Amino group at C3; carboxamide at C1 | Potentially different biological activities |

This table illustrates how this compound stands out due to its specific positioning of functional groups and potential applications in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N,N-dimethylpiperidine-3-carboxamide, and how can stereochemical purity be ensured?

- Methodology : The synthesis of chiral piperidine carboxamides typically involves multi-step pathways. For example, highlights the use of amide bond formation via coupling reagents (e.g., EDC/HOBt) between piperidine-3-carboxylic acid derivatives and dimethylamine. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts (e.g., palladium-mediated cross-coupling in ) can be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (ee) .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology : Use a combination of 1H/13C NMR (to confirm hydrogen and carbon environments), IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), and ESI-MS (to verify molecular weight, e.g., m/z ~157 [M+H]+). demonstrates these techniques for structurally similar carboxamides. For purity, HPLC with UV detection (≥95% purity threshold) is recommended, as noted in .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS (liquid chromatography-tandem mass spectrometry) is ideal for sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d₃-dimethyl analogs) can minimize matrix effects. indirectly supports this approach for piperidine derivatives in biological studies .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations to map electron density distributions and identify reactive sites. Experimentally, compare reaction rates with analogs (e.g., ’s N-(3-chlorophenyl)piperidine-4-carboxamide). Steric hindrance from the dimethyl group may reduce accessibility to the amide nitrogen, while electron-withdrawing effects could modulate electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, cell lines). For example, and report divergent bioactivities for structurally related carboxamides. Validate findings using standardized assays (e.g., enzyme inhibition IC₅₀) and orthogonal methods (e.g., SPR for binding affinity) .

Q. How can computational modeling predict the binding mode of this compound to neurological targets?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with receptors like sigma-1 or acetylcholine-binding proteins. ’s piperidine-carboxylic acid derivatives provide a template for force field parameterization .

Key Research Challenges

- Stereochemical Stability : The dimethylamino group may induce racemization under acidic/basic conditions. Monitor ee during storage using methods in .

- Biological Assay Variability : Standardize protocols across studies to reconcile activity discrepancies (e.g., vs. 13) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.